An In-depth Technical Guide to the Chemical Properties of Brilliant Blue G for Laboratory Use
An In-depth Technical Guide to the Chemical Properties of Brilliant Blue G for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of Brilliant Blue G, a widely used triphenylmethane dye in laboratory settings. This document details its physicochemical characteristics, explores its applications in common biochemical assays, and delves into its emerging role as a pharmacological agent. Detailed experimental protocols and visual representations of key mechanisms are provided to support practical laboratory work and advance research and development.
Physicochemical Properties of Brilliant Blue G
Brilliant Blue G, also known by synonyms such as Coomassie Brilliant Blue G-250 and Acid Blue 90, is a synthetic organic dye with a complex molecular structure that underpins its utility in various biochemical applications.[1][2][3] Its key chemical and physical properties are summarized in the tables below.
Table 1: General Chemical Properties
| Property | Value | Reference(s) |
| Synonyms | Coomassie Brilliant Blue G-250, Acid Blue 90, CBBG | [1][2][3] |
| CAS Number | 6104-58-1 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₄₇H₄₈N₃NaO₇S₂ | [3][4][5][6][7][8][9] |
| Molecular Weight | 854.02 g/mol | [4][5][6][7][8] |
| Appearance | Dark violet to dark blue powder | [4] |
Table 2: Solubility Data
| Solvent | Solubility | Reference(s) |
| Water | 1 mg/mL, 40 mg/mL (with heating) | [4][10][11] |
| Ethanol | 0.5 mg/mL | [3][8] |
| Methanol | Soluble | [10] |
| Dimethylformamide (DMF) | 0.5 mg/mL | [3][8] |
| Dimethyl sulfoxide (DMSO) | 10 mg/mL | [3][8] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL | [3][8] |
Table 3: Spectrophotometric Properties
| Form (pH) | Color | λmax (nm) | Molar Extinction Coefficient (ε) at pH 7 | Reference(s) |
| Cationic (<0) | Red | 465-470 | - | [11][12][13][14] |
| Neutral (~1) | Green | 620-650 | - | [11][12][13][14] |
| Anionic (>2) | Blue | 595 | 43,000 M⁻¹cm⁻¹ | [12][14] |
Table 4: Ionization Constants
| pKa | Transition | Reference(s) |
| 1.15 | Cationic (Red) to Neutral (Green) | [12][15] |
| 1.82 | Neutral (Green) to Anionic (Blue) | [12][15] |
| 12.4 | Anionic (Blue) to Pink Form | [12][15] |
Mechanism of Action in Laboratory Applications
The utility of Brilliant Blue G in the laboratory stems from its ability to interact with proteins through a combination of electrostatic and hydrophobic forces.[2][16] The sulfonic acid groups on the dye molecule interact ionically with basic amino acid residues such as arginine, lysine, and histidine, while the aromatic rings engage in hydrophobic interactions with non-polar protein regions.[2] This non-covalent binding is reversible, which is advantageous for certain downstream applications.
In acidic solutions, such as those used in the Bradford protein assay, Brilliant Blue G exists predominantly in its cationic (reddish-brown) form. Upon binding to proteins, the dye is stabilized in its anionic (blue) form, resulting in a significant shift in its maximum absorbance from 465 nm to 595 nm. This colorimetric shift is proportional to the concentration of protein in the sample, forming the basis of this widely used protein quantification method.
Experimental Protocols
Bradford Protein Assay
The Bradford assay is a rapid and sensitive method for the quantification of total protein in a solution.
Materials:
-
Brilliant Blue G (Coomassie G-250)
-
95% Ethanol
-
85% Phosphoric Acid
-
Bovine Serum Albumin (BSA) for standards
-
Spectrophotometer
Procedure:
-
Preparation of Bradford Reagent: Dissolve 100 mg of Brilliant Blue G in 50 mL of 95% ethanol. To this solution, add 100 mL of 85% phosphoric acid. Dilute the mixture to a final volume of 1 liter with distilled water. The reagent should be stored in a dark bottle at room temperature.
-
Preparation of Protein Standards: Prepare a series of BSA standards with known concentrations (e.g., 0.1, 0.25, 0.5, 0.75, 1.0, 1.5, and 2.0 mg/mL) in the same buffer as the unknown sample.
-
Assay:
-
Pipette 10 µL of each standard and unknown sample into separate test tubes or wells of a microplate.
-
Add 200 µL of the Bradford reagent to each tube or well.
-
Mix well and incubate at room temperature for 5 minutes.
-
-
Measurement: Measure the absorbance of each sample at 595 nm using a spectrophotometer or microplate reader.
-
Quantification: Generate a standard curve by plotting the absorbance of the BSA standards against their known concentrations. Determine the concentration of the unknown samples by interpolating their absorbance values on the standard curve.
Bradford Assay Workflow
SDS-PAGE Gel Staining
Brilliant Blue G is extensively used to visualize protein bands separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Materials:
-
Staining Solution: 0.1% (w/v) Brilliant Blue G, 50% (v/v) methanol, 10% (v/v) glacial acetic acid in distilled water.
-
Destaining Solution: 40% (v/v) methanol, 10% (v/v) glacial acetic acid in distilled water.
-
Post-electrophoresis polyacrylamide gel.
Procedure:
-
Fixing (Optional but Recommended): After electrophoresis, immerse the gel in a fixing solution (e.g., 50% methanol, 10% acetic acid) for 30-60 minutes. This step helps to precipitate the proteins within the gel matrix.
-
Staining: Decant the fixing solution and add the staining solution to completely submerge the gel. Gently agitate the gel on a shaker for 1-2 hours at room temperature.
-
Destaining: Remove the staining solution and add the destaining solution. Gently agitate the gel. Change the destaining solution every 30-60 minutes until the protein bands are clearly visible against a clear background.
-
Storage: The destained gel can be stored in distilled water or a 7% acetic acid solution.
SDS-PAGE Staining Workflow
Pharmacological Activity: P2X7 Receptor Antagonism
Beyond its role as a laboratory dye, Brilliant Blue G has garnered significant interest as a selective antagonist of the P2X7 purinergic receptor (P2X7R).[3][10][13] P2X7R is an ATP-gated ion channel expressed on various cell types, including immune cells and neurons. Its activation is implicated in inflammatory responses and neuronal cell death.
The antagonism of P2X7R by Brilliant Blue G has been shown to have neuroprotective and anti-inflammatory effects in preclinical models.[6][10] The proposed mechanism involves the inhibition of ATP-induced cation influx (Ca²⁺ and Na⁺), which in turn modulates downstream signaling pathways.
P2X7R Antagonism by Brilliant Blue G
Safety and Handling
Brilliant Blue G is generally considered to have low toxicity.[1] However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the powder and its solutions. It is advisable to work in a well-ventilated area to avoid inhalation of the powder. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).[1][2][16][17][18]
References
- 1. Mechanism of Coomassie brilliant blue G-250 binding to proteins: a hydrophobic assay for nanogram quantities of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Brilliant Blue G? [synapse.patsnap.com]
- 3. mass-spec.siu.edu [mass-spec.siu.edu]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. jove.com [jove.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Brilliant blue G, a P2X7 receptor antagonist, attenuates early phase of renal inflammation, interstitial fibrosis and is associated with renal cell proliferation in ureteral obstruction in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The P2X7 receptor antagonist Brilliant Blue G reduces serum human interferon‐γ in a humanized mouse model of graft‐versus‐host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. What is Brilliant Blue G used for? [synapse.patsnap.com]
- 12. The P2X7 receptor antagonist Brilliant Blue G attenuates contralateral rotations in a rat model of Parkinsonism through a combined control of synaptotoxicity, neurotoxicity and gliosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Principle and Protocol of Bradford Method - Creative BioMart [creativebiomart.net]
- 14. bioagilytix.com [bioagilytix.com]
- 15. Protocol for Bradford Assay – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
- 16. researchgate.net [researchgate.net]
- 17. science.co.il [science.co.il]
- 18. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
